molecular formula C17H15FN4O2 B2578188 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2097902-10-6

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Cat. No.: B2578188
CAS No.: 2097902-10-6
M. Wt: 326.331
InChI Key: ZWPWUZCEXMJNGD-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenoxy group and a 2H-1,2,3-triazol-2-yl ethyl moiety, which contribute to its distinctive properties.

Scientific Research Applications

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of the 4-fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the 4-fluorophenoxy intermediate.

    Synthesis of the 2H-1,2,3-triazol-2-yl ethyl intermediate: This step involves the reaction of an azide compound with an alkyne derivative through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 2H-1,2,3-triazol-2-yl ethyl intermediate.

    Coupling of intermediates: The final step involves the coupling of the 4-fluorophenoxy intermediate with the 2H-1,2,3-triazol-2-yl ethyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
  • 3-(4-bromophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
  • 3-(4-methylphenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Uniqueness

3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-14-4-6-15(7-5-14)24-16-3-1-2-13(12-16)17(23)19-10-11-22-20-8-9-21-22/h1-9,12H,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWUZCEXMJNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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